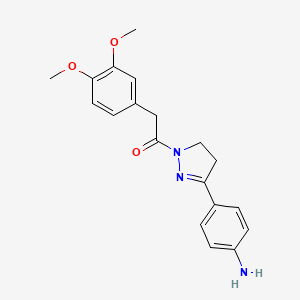![molecular formula C25H16O2 B13075305 9,9'-Spirobi[fluorene]-2,2'-diol](/img/structure/B13075305.png)
9,9'-Spirobi[fluorene]-2,2'-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9,9’-Spirobi[fluorene]-2,2’-diol is an organic compound characterized by its unique spiro structure, where two fluorene units are connected through a central oxygen atom at the 9-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-Spirobi[fluorene]-2,2’-diol typically involves the reaction of fluorene derivatives with appropriate oxidizing agents. One common method includes the use of fluorene and a strong base such as sodium hydride, followed by oxidation with agents like hydrogen peroxide or potassium permanganate under controlled conditions to form the diol.
Industrial Production Methods: On an industrial scale, the production of 9,9’-Spirobi[fluorene]-2,2’-diol may involve continuous flow processes to ensure consistent quality and yield. The use of catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis, making it viable for large-scale production.
Types of Reactions:
Oxidation: 9,9’-Spirobi[fluorene]-2,2’-diol can undergo further oxidation to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form various hydroxy derivatives, depending on the reducing agents used.
Substitution: It can participate in electrophilic aromatic substitution reactions, where the hydroxyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, sulfonating agents, and nitrating agents under acidic or basic conditions.
Major Products:
Oxidation: Quinones and other oxidized fluorene derivatives.
Reduction: Hydroxy-substituted fluorenes.
Substitution: Halogenated, sulfonated, and nitrated fluorenes.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 9,9’-Spirobi[fluorene]-2,2’-diol is used as a building block for the synthesis of complex organic molecules. Its stable spiro structure makes it an ideal candidate for creating polymers and other materials with unique electronic properties.
Biology: While its direct applications in biology are limited, derivatives of 9,9’-Spirobi[fluorene]-2,2’-diol are explored for their potential in bioimaging and as fluorescent probes due to their strong luminescence.
Medicine: In medicine, research is ongoing to explore the potential of this compound and its derivatives in drug delivery systems and as components of diagnostic tools.
Industry: Industrially, 9,9’-Spirobi[fluorene]-2,2’-diol is significant in the production of organic light-emitting diodes (OLEDs) and other electronic devices. Its robust structure and excellent thermal stability make it suitable for high-performance materials.
Wirkmechanismus
The mechanism by which 9,9’-Spirobi[fluorene]-2,2’-diol exerts its effects is primarily through its interaction with other molecules in its environment. The hydroxyl groups can form hydrogen bonds, influencing the compound’s reactivity and stability. In electronic applications, the spiro structure facilitates efficient charge transport and reduces aggregation, enhancing the performance of devices like OLEDs.
Vergleich Mit ähnlichen Verbindungen
9,9’-Spirobi[fluorene]: Lacks the hydroxyl groups, making it less reactive in certain chemical reactions.
2,2’,7,7’-Tetrabromo-9,9’-Spirobi[fluorene]: A brominated derivative used in electroluminescent devices.
9,9’-Spirobi[fluorene]-2,2’-diamine: Contains amine groups instead of hydroxyl groups, leading to different reactivity and applications.
Uniqueness: 9,9’-Spirobi[fluorene]-2,2’-diol is unique due to its dual hydroxyl groups, which enhance its reactivity and make it a versatile intermediate in organic synthesis. Its spiro structure also imparts significant thermal stability and rigidity, making it valuable in high-performance materials.
Eigenschaften
Molekularformel |
C25H16O2 |
|---|---|
Molekulargewicht |
348.4 g/mol |
IUPAC-Name |
9,9'-spirobi[fluorene]-2,2'-diol |
InChI |
InChI=1S/C25H16O2/c26-15-9-11-19-17-5-1-3-7-21(17)25(23(19)13-15)22-8-4-2-6-18(22)20-12-10-16(27)14-24(20)25/h1-14,26-27H |
InChI-Schlüssel |
BWUNFXIKJPGRBC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C3=C(C24C5=CC=CC=C5C6=C4C=C(C=C6)O)C=C(C=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-[4-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13075233.png)
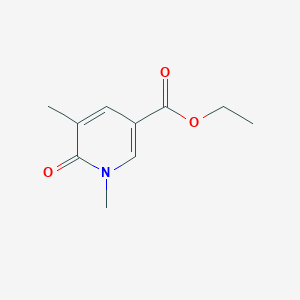
![4-Chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylic acid](/img/structure/B13075247.png)
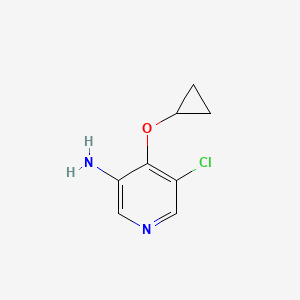
![1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-1H-1,2,3-triazol-4-amine](/img/structure/B13075260.png)
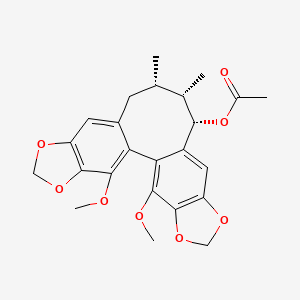
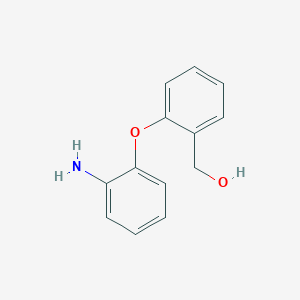
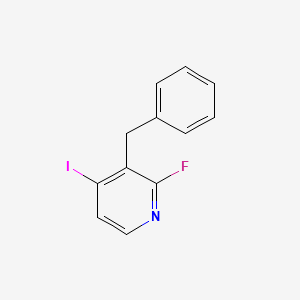
![4-(2-Methylbutan-2-yl)-4H,5H,6H,7H-thieno[3,2-c]pyridine](/img/structure/B13075280.png)
![5-Methyl-2-(trifluoromethyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13075291.png)
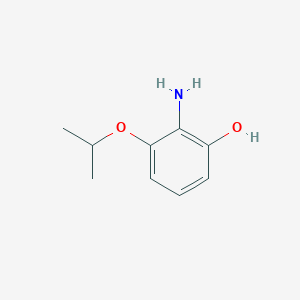
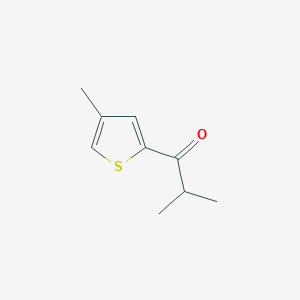
![Furo[3,2-c]pyridine-2-carboxamide](/img/structure/B13075309.png)
